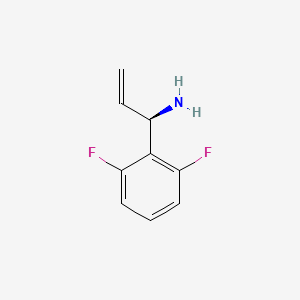

(1R)-1-(2,6-Difluorophenyl)prop-2-enylamine

Description

(1R)-1-(2,6-Difluorophenyl)prop-2-enylamine is a chiral amine characterized by a 2,6-difluorophenyl group attached to a propenylamine backbone in the (R)-configuration. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence molecular interactions. Its structural uniqueness lies in the stereochemistry at the chiral center and the conjugated double bond in the propenyl group, which may contribute to nonlinear optical properties or receptor binding specificity.

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

(1R)-1-(2,6-difluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m1/s1 |

InChI Key |

KRGVACRCQNUNMB-MRVPVSSYSA-N |

Isomeric SMILES |

C=C[C@H](C1=C(C=CC=C1F)F)N |

Canonical SMILES |

C=CC(C1=C(C=CC=C1F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde and a suitable amine precursor.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine precursor under basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to form saturated amines using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in various diseases, including Alzheimer's disease and cancer .

Receptor Binding Studies

The compound's structural features allow it to interact with biological targets, potentially leading to therapeutic effects. Studies have suggested that it may exhibit anti-inflammatory or anticancer properties through its interactions with specific receptors .

Neuroprotective Effects

Given its ability to inhibit certain enzymes associated with neurodegenerative diseases, (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine is being investigated for neuroprotective effects, which may provide new avenues for treating conditions like Alzheimer's disease .

Polymer Chemistry

The compound serves as an important building block in the synthesis of advanced polymers with enhanced properties. Its difluorophenyl group can impart unique characteristics such as increased thermal stability and chemical resistance to the resulting materials .

Coatings and Adhesives

Due to its chemical structure, (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine can be utilized in developing specialized coatings and adhesives that require high performance under challenging conditions .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Enzyme Inhibition | PMC6883410 | Identified as a potent inhibitor of GSK-3β with implications in AD therapy. |

| Receptor Binding | PMC4415909 | Demonstrated potential for receptor interaction leading to anti-inflammatory effects. |

| Polymer Chemistry | PubChem | Utilized in synthesizing polymers with enhanced thermal stability. |

Mechanism of Action

The mechanism by which (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Aromatic Rings

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorine Position Effects : The 2,6-difluoro substitution (as in the target compound and Rufinamide) creates a sterically hindered, electron-deficient aromatic ring, enhancing resistance to oxidative metabolism compared to 3,4-difluoro derivatives .

- Backbone Flexibility : The propenylamine group in the target compound introduces conformational rigidity and π-orbital conjugation, contrasting with the cyclopropane ring in (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which imposes fixed dihedral angles .

Nonlinear Optical (NLO) Properties

The chalcone derivative exhibits a high third-order nonlinear susceptibility (χ³ = 369 × 10⁻²² m²/V²), attributed to electron delocalization in the conjugated system . By analogy, the propenylamine group in the target compound may enable comparable π-electron mobility, warranting further investigation.

Thermodynamic and Spectroscopic Profiles

- Thermal Stability : Fluorinated chalcones demonstrate high thermal stability (decomposition >200°C) due to strong C–F bonds and intermolecular interactions . Similar resilience is expected for the target compound.

- Spectroscopic Signatures : The 2,6-difluorophenyl group would produce distinct ¹⁹F NMR shifts (δ ~ -110 to -120 ppm) and IR stretches (C–F at ~1250 cm⁻¹), aligning with data from Rufinamide and related amines .

Biological Activity

(1R)-1-(2,6-Difluorophenyl)prop-2-enylamine is a chiral organic compound with significant potential in various biological applications. Its unique structural features, particularly the difluorophenyl substitution, contribute to its reactivity and interactions with biological targets. This article summarizes the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C11H12F2N

- Molecular Weight : 201.21 g/mol

- CAS Number : 1213091-84-9

Research indicates that (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in various metabolic pathways. This inhibition can lead to altered cellular functions and therapeutic effects.

- Receptor Binding : It interacts with various receptors, including histamine receptors, which may mediate its effects in conditions like tinnitus and other inflammatory responses .

- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer properties by affecting signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine. For instance:

- Cell Line Studies : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Mechanistic Insights : The compound's ability to modulate key signaling pathways involved in cancer progression has been a focus of research, with findings indicating its role in downregulating oncogenes and upregulating tumor suppressor genes .

Anti-inflammatory Effects

The anti-inflammatory properties of (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine have been explored through:

- Cytokine Inhibition : Studies show that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential use in treating inflammatory diseases .

- Animal Models : Experimental models of inflammation have reported reduced symptoms upon administration of the compound, supporting its therapeutic potential.

Comparative Analysis with Similar Compounds

The biological activity of (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Anticancer Activity | Unique Features |

|---|---|---|---|

| (R)-1-(3,4-Difluorophenyl)ethanamine | C10H10F2N | Moderate | Different substitution pattern |

| 3-(4-Fluorophenyl)prop-2-en-1-amine | C11H12FN | Low | Lacks additional fluorine |

| 4-(Trifluoromethyl)phenethylamine | C10H10F3N | Low | Contains trifluoromethyl group |

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Study 2: Anti-inflammatory Mechanism

In another research effort focusing on inflammatory bowel disease models, administration of (1R)-1-(2,6-Difluorophenyl)prop-2-enylamine resulted in decreased levels of TNF-alpha and IL-6. Histological analysis showed reduced tissue damage compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.